

Unraveling Cross-Resistance: A Comparative Guide to Albendazole and Other Benzimidazole Anthelmintics

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Compound of Interest		
Compound Name:	Albendazole	
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The widespread use of benzimidazole (BZ) anthelmintics, with **albendazole** at the forefront, has been a cornerstone in the control of parasitic helminth infections in both human and veterinary medicine. However, the emergence and spread of anthelmintic resistance pose a significant threat to their continued efficacy. A critical aspect of this challenge is the phenomenon of side-resistance, where resistance to one benzimidazole drug confers resistance to other members of the same class due to their shared mode of action.[1] This guide provides a comprehensive comparison of cross-resistance between **albendazole** and other key benzimidazole anthelmintics, supported by experimental data and detailed methodologies to aid researchers in their efforts to understand and combat this growing problem.

Mechanism of Action and Resistance

Benzimidazoles exert their anthelmintic effect by binding to β -tubulin, a crucial protein subunit of microtubules. This binding disrupts the polymerization of microtubules in the parasite's intestinal cells, leading to impaired cellular processes such as nutrient absorption, and ultimately, parasite death.

The primary mechanism of resistance to benzimidazoles involves specific single nucleotide polymorphisms (SNPs) in the β -tubulin isotype 1 gene. These genetic mutations alter the

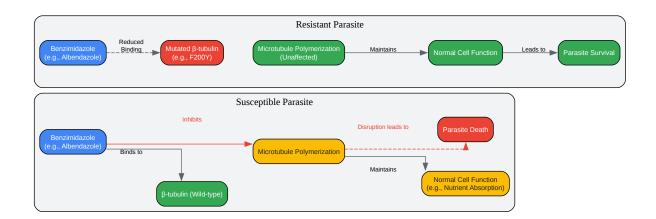




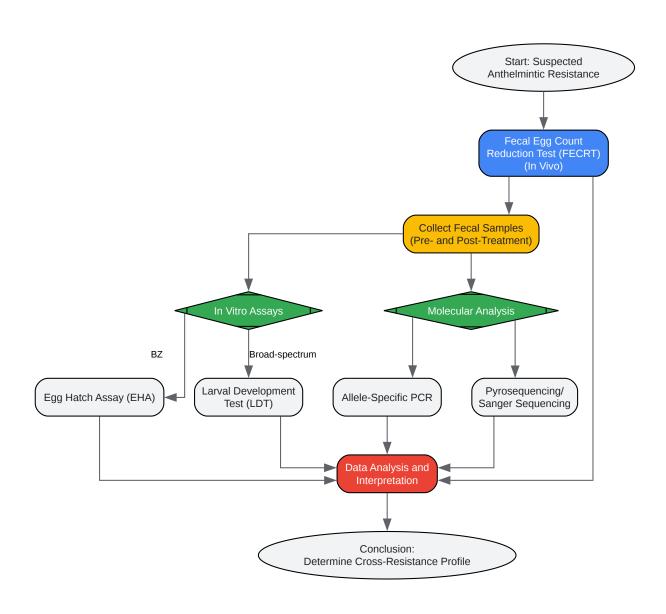


amino acid sequence of the β -tubulin protein, reducing its binding affinity for benzimidazole drugs. The most frequently reported mutations associated with resistance occur at codons 200, 167, and 198. For instance, a substitution of phenylalanine to tyrosine at position 200 (F200Y) is a well-documented cause of resistance in various nematode species, including Haemonchus contortus and Teladorsagia circumcincta.[2]









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References

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